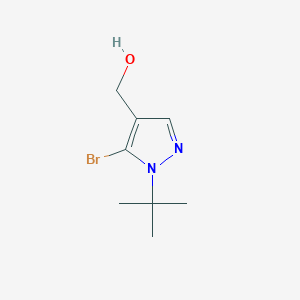![molecular formula C17H15NO4 B8800283 ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE](/img/structure/B8800283.png)
ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzo[1,3]dioxole moiety linked to the benzoic acid structure through an imine (Schiff base) linkage, and an ethyl ester functional group. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with ethyl 4-aminobenzoate. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use as a pharmacophore in the design of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The biological activity of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester is primarily attributed to its ability to interact with cellular targets. The compound can bind to specific proteins or enzymes, modulating their activity. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, ethyl ester: A simpler ester derivative of benzoic acid.
Benzo[d][1,3]dioxole derivatives: Compounds containing the benzo[d][1,3]dioxole moiety, such as certain benzylisoquinoline alkaloids.
Schiff bases: Compounds with an imine linkage similar to the one in the target compound.
Uniqueness
The uniqueness of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester lies in its combined structural features: the benzo[1,3]dioxole moiety, the imine linkage, and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C17H15NO4/c1-2-20-17(19)13-4-6-14(7-5-13)18-10-12-3-8-15-16(9-12)22-11-21-15/h3-10H,2,11H2,1H3 |
InChI Key |
ZFAGEEKCOVAUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
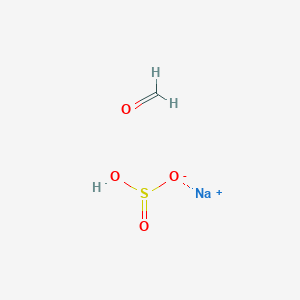
![6-Bromo-3-(trifluoromethyl)benzo[b]thiophene](/img/structure/B8800218.png)
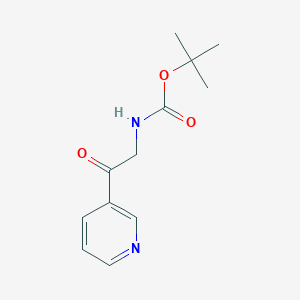
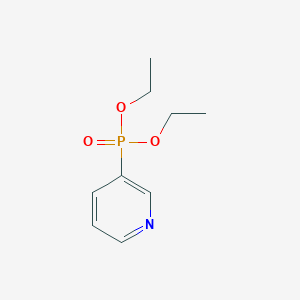
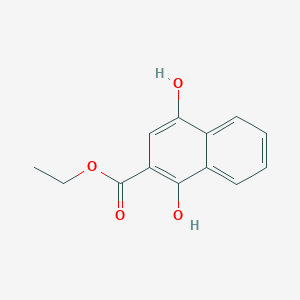
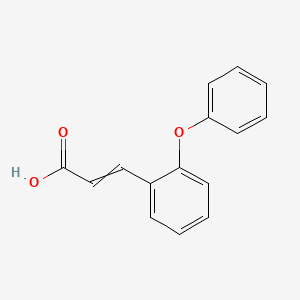
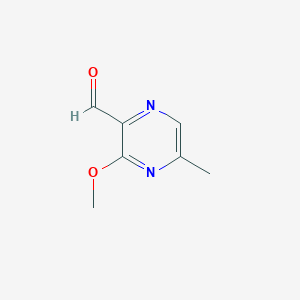
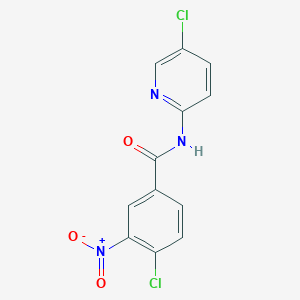
![5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8800265.png)
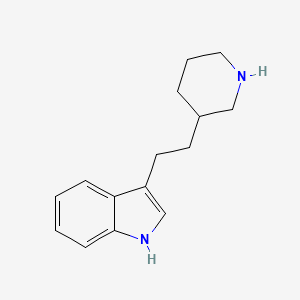
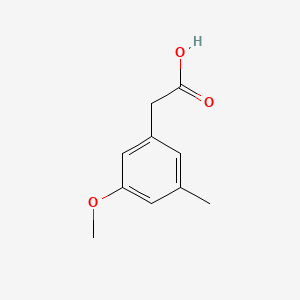
![[1-(Cyanomethyl)cyclopropyl]methyl benzoate](/img/structure/B8800296.png)
